6-Aminohexa-2,4-diyn-1-OL

Amine oxidase inhibition Mechanism-based inactivation Bovine plasma amine oxidase

6-Aminohexa-2,4-diyn-1-OL (CAS 142627-07-4) is a C6 polyynic amino alcohol with molecular formula C6H7NO and molecular weight 109.13 g/mol, characterized by a conjugated hexa-2,4-diyne backbone bearing a terminal primary amine (-NH2) at C6 and a primary alcohol (-OH) at C1. Its structure places it within the class of 1-amino-2,4-hexadiyne derivatives, which have been investigated as mechanism-based inhibitors of copper-containing amine oxidases, particularly bovine plasma amine oxidase (BPAO).

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 142627-07-4
Cat. No. B12542653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminohexa-2,4-diyn-1-OL
CAS142627-07-4
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESC(C#CC#CCO)N
InChIInChI=1S/C6H7NO/c7-5-3-1-2-4-6-8/h8H,5-7H2
InChIKeyKFTBLRQXKSJWRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminohexa-2,4-diyn-1-OL (CAS 142627-07-4): Baseline Identity for Procurement Screening


6-Aminohexa-2,4-diyn-1-OL (CAS 142627-07-4) is a C6 polyynic amino alcohol with molecular formula C6H7NO and molecular weight 109.13 g/mol, characterized by a conjugated hexa-2,4-diyne backbone bearing a terminal primary amine (-NH2) at C6 and a primary alcohol (-OH) at C1 . Its structure places it within the class of 1-amino-2,4-hexadiyne derivatives, which have been investigated as mechanism-based inhibitors of copper-containing amine oxidases, particularly bovine plasma amine oxidase (BPAO) [1]. The compound contains two conjugated alkyne units, imparting rigidity and extended π-conjugation not present in simpler propargylamine scaffolds, while the dual amino-alcohol functionality provides orthogonal derivatization handles for synthetic elaboration .

Why 6-Aminohexa-2,4-diyn-1-OL Cannot Be Replaced by Generic In-Class Analogs


The 1-amino-2,4-hexadiyne scaffold exhibits a critical structure-activity divergence at the C6 position: Chen (2008) explicitly reports that analogs bearing a 6-OH group are potent BPAO inhibitors, whereas the corresponding 6-NH2 analog (1,6-diamino-2,4-hexadiyne) was found to be a relatively weak inhibitor of BPAO, retaining 85% of control enzyme activity even after inhibitor treatment in the Shepard et al. (2002) study [1][2]. This functional group swap produces opposing biological outcomes despite identical carbon skeletons and conjugation patterns, making simple substitution between these analogs scientifically unsound. Furthermore, the parent compound 2,4-hexadiyn-1-ol (CAS 3876-62-8) lacks the terminal amine entirely and therefore cannot engage the amine oxidase active-site TPQ cofactor via Schiff-base formation, a mechanism essential for time-dependent inactivation [2].

Quantitative Evidence Guide: Differentiating 6-Aminohexa-2,4-diyn-1-OL from Closest Analogs


BPAO Inhibitory Potency: 6-OH vs. 6-NH2 Terminus Produces Qualitatively Opposite Outcomes

The 6-OH analog (target compound class) is reported as a potent BPAO inhibitor, whereas the direct 6-NH2 comparator (1,6-diamino-2,4-hexadiyne) exhibits minimal BPAO inhibition at comparable stoichiometries. In the Shepard et al. (2002) study, 1,6-diamino-2,4-hexadiyne (Compound 3) treated BPAO retained 85% of control activity in Nitroblue tetrazolium staining, indicating only ~15% inactivation [1]. Chen (2008) subsequently identified that switching the C6 substituent from NH2 to OH converts this weak inactivator into a potent inhibitor class, stating explicitly: '1-amino-2,4-hexadiynes with a 6-OH rather than 6-NH2 group were found to be potent inhibitors' [2]. The reference inhibitor propargylamine has a reported IC50 of 3 µM against BPAO in the same experimental system, establishing a potency benchmark [3].

Amine oxidase inhibition Mechanism-based inactivation Bovine plasma amine oxidase

Extended Conjugation Advantage: Diyne Scaffold vs. Simple Propargylamine

The hexa-2,4-diyne backbone of the target compound provides extended π-conjugation across four sp-hybridized carbons, a feature absent in propargylamine (single alkyne unit). The Chen (2008) dissertation rationale for evaluating extended conjugation analogs was explicitly to improve upon the 'low selectivity' expected of propargylamine's 'simple structure' [1]. Propargylamine, despite its BPAO IC50 of 3 µM, is a promiscuous amine oxidase inactivator lacking enzyme-type discrimination [1][2]. The diyne conjugation in 1-amino-2,4-hexadiynes introduces structural rigidity and altered electronic distribution in the α,β-unsaturated aldehyde turnover product formed upon TPQ-catalyzed oxidation, which is the species responsible for active-site modification [1].

Conjugation extension Enzyme selectivity Copper amine oxidase

Orthogonal Derivatization: Amino-Alcohol Dual Functionality vs. Diamino or Mono-Alcohol Analogs

6-Aminohexa-2,4-diyn-1-OL possesses both a primary amine (-NH2, pKa ~9-10) and a primary alcohol (-OH, pKa ~15-16) on a rigid diyne scaffold. This orthogonal pair enables sequential, chemoselective derivatization without protecting group manipulation—the amine can be selectively acylated, sulfonylated, or used in reductive amination under conditions where the alcohol remains unreacted, and vice versa for alcohol-directed reactions . The 1,6-diamino-2,4-hexadiyne analog (Shepard Compound 3) offers only amino functional groups, precluding alcohol-specific chemistry. Conversely, 2,4-hexadiyn-1-ol (CAS 3876-62-8) lacks the amine entirely and cannot undergo amine-targeted conjugations [1]. The diethylamino analog (6-(diethylamino)hexa-2,4-diyn-1-ol, CAS 60214-08-6) carries a tertiary amine incapable of forming Schiff bases with enzyme cofactors, eliminating the mechanism-based inactivation pathway [1].

Chemical biology probes Bioconjugation Click chemistry

Physicochemical Property Differentiation: LogP and PSA Impact on Membrane Permeability Predictions

The target compound has a computed LogP of -0.36 and a polar surface area (PSA) of 46.25 Ų, as reported in the Molbase database . In comparison, the 6-NH2 analog (1,6-diamino-2,4-hexadiyne) bears an additional ionizable amine, which would predictably increase PSA (estimated ~72-75 Ų based on two primary amine contributions) and decrease LogP further, potentially reducing passive membrane permeability. The parent 2,4-hexadiyn-1-ol (CAS 3876-62-8, MW 94.11) lacks the amine entirely, with correspondingly lower PSA (~20 Ų) and higher LogP (~0.5 estimated), favoring membrane partitioning but eliminating amine-mediated target engagement [1]. The target compound occupies an intermediate physicochemical space with balanced hydrophilicity amenable to both aqueous solubility and modest membrane permeation.

Drug-likeness ADME prediction Physicochemical profiling

Best Application Scenarios for 6-Aminohexa-2,4-diyn-1-OL Based on Verified Evidence


Copper Amine Oxidase (BPAO/SSAO) Inhibitor Probe Development

Based on the Chen (2008) dissertation finding that 1-amino-2,4-hexadiynes with a 6-OH terminus are potent BPAO inhibitors, this compound serves as a validated scaffold for developing mechanism-based probes targeting copper-containing amine oxidases [1]. The extended diyne conjugation addresses the selectivity limitation identified for propargylamine (IC50 = 3 µM but low enzyme-type selectivity) . Researchers studying SSAO/VAP-1 (semicarbazide-sensitive amine oxidase) inflammatory pathways should select this 6-OH variant over the 6-NH2 analog, which Shepard et al. (2002) demonstrated is a weak BPAO inactivator retaining 85% enzyme activity [1].

Orthogonal Bifunctional Linker for Click Chemistry Conjugates

The compound's three reactive elements—primary amine, primary alcohol, and two conjugated alkyne units—enable sequential, chemoselective bioconjugation strategies [1]. The amine can be acylated or engaged in reductive amination while the alcohol remains unreacted; the alcohol can be esterified or oxidized without amine interference; and the internal diyne system is competent for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC), though the conjugated diyne may exhibit altered reactivity compared to terminal alkynes. This orthogonal reactivity profile distinguishes it from the diamino analog (no alcohol handle) and the mono-alcohol parent (no amine handle), reducing the number of building blocks required for constructing heterobifunctional linkers .

ADME-Optimized Fragment for Lead Compound Elaboration

With a molecular weight of 109.13 Da, LogP of -0.36, PSA of 46.25 Ų, and only 2 hydrogen bond donors, this compound resides within fragment-like chemical space favorable for lead optimization [1]. Its intermediate polarity balances aqueous solubility with predicted passive membrane permeability, offering a physicochemical advantage over the more polar 1,6-diamino-2,4-hexadiyne analog (estimated PSA >70 Ų) and the more lipophilic parent 2,4-hexadiyn-1-ol. The primary amine provides a vector for amide coupling to diverse carboxylic acid fragments, while the alcohol permits subsequent prodrug or solubility-modulating modifications [1].

Structure-Activity Relationship (SAR) Studies on Polyyne-Containing Bioactive Molecules

As a member of the polyyne natural product class, this compound provides a defined synthetic building block for SAR exploration of polyyne-containing pharmacophores. The rigid, rod-like hexadiyne core (~6.5 Å end-to-end distance) serves as a geometrically well-defined spacer with π-conjugation, distinct from flexible alkyl linkers (e.g., hexylamine) or aromatic spacers. The Shepard et al. (2002) study established that the extended conjugation of 1,6-diamino-2,4-hexadiyne does not abolish enzyme engagement, while the Chen (2008) work confirmed that the 6-OH variant dramatically improves inhibitory potency compared to the diamino form [1]. This provides a defined SAR starting point for medicinal chemistry campaigns targeting amine oxidases or other enzymes recognizing primary amine substrates.

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